
6,7-Dimetoxi-4-metilcumarina
Descripción general
Descripción
6,7-Dimethoxy-4-methylcoumarin is an organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields. 6,7-Dimethoxy-4-methylcoumarin is characterized by the presence of methoxy groups at the 6th and 7th positions and a methyl group at the 4th position on the coumarin backbone. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other coumarin derivatives.
Biology: Employed in studies involving enzyme inhibition and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of dyes, optical brighteners, and as a component in certain perfumes
Mecanismo De Acción
Target of Action
The primary targets of 6,7-Dimethoxy-4-methylcoumarin are pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β . These cytokines play a crucial role in mediating inflammation in the body .
Mode of Action
6,7-Dimethoxy-4-methylcoumarin interacts with its targets by inhibiting the production of these pro-inflammatory cytokines . This interaction results in a decrease in inflammation, which is beneficial in conditions where inflammation is a key factor .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is activated in LPS-stimulated macrophages and contributes to the inflammatory response . By inhibiting the production of pro-inflammatory cytokines, 6,7-Dimethoxy-4-methylcoumarin can potentially modulate this pathway and its downstream effects .
Result of Action
The molecular and cellular effects of 6,7-Dimethoxy-4-methylcoumarin’s action include a reduction in the expression of pro-inflammatory cytokines . This leads to a decrease in inflammation, which can be beneficial in treating conditions characterized by excessive inflammation .
Análisis Bioquímico
Biochemical Properties
6,7-Dimethoxy-4-methylcoumarin interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found that the hydroxylation of coumarins can be mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
6,7-Dimethoxy-4-methylcoumarin has been shown to have anti-inflammatory activity . It inhibits the production of pro-inflammatory cytokines and interleukins . It has been found to significantly reduce NO levels and PGE2 expression without inducing cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of 6,7-Dimethoxy-4-methylcoumarin involves its interaction with various biomolecules. It has been found to inhibit the production of pro-inflammatory cytokines and interleukins, which is related to iNOS and COX-2 downregulation .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 136-139°C .
Metabolic Pathways
It is known that the hydroxylation of coumarins can be mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-methylcoumarin typically involves the reaction of p-tolualdehyde with acetic anhydride in the presence of a catalyst to form an intermediate compound. This intermediate is then cyclized using a base catalyst to yield the final product . The reaction conditions often include moderate temperatures and the use of solvents like acetone or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarins depending on the reagents used.
Comparación Con Compuestos Similares
6,7-Dimethoxy-4-methylcoumarin can be compared with other similar coumarin derivatives:
6,7-Dihydroxy-4-methylcoumarin: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different chemical reactivity and biological activity.
7-Hydroxy-4-methylcoumarin: Lacks the methoxy group at the 6th position, which affects its fluorescence properties and biological interactions.
4-Methylcoumarin: Lacks both methoxy groups, resulting in different physical and chemical properties.
The uniqueness of 6,7-Dimethoxy-4-methylcoumarin lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Propiedades
IUPAC Name |
6,7-dimethoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDSYPGGDKWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195494 | |
| Record name | 6,7-Dimethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4281-40-7 | |
| Record name | 6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4281-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004281407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DIMETHOXY-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95TSC752B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 6,7-Dimethoxy-4-methylcoumarin's anti-inflammatory effects?
A1: Studies indicate that 6,7-Dimethoxy-4-methylcoumarin (DMC) primarily exerts its anti-inflammatory effects by inhibiting two key signaling pathways involved in inflammation: NF-κB and MAPK. []
Q2: How effective is 6,7-Dimethoxy-4-methylcoumarin in combating specific inflammatory responses?
A2: Research has primarily focused on DMC's impact on lipopolysaccharide (LPS)-induced inflammation, a model for mimicking bacterial infection responses. In these studies, DMC effectively:
Q3: Are there any structural analogs of 6,7-Dimethoxy-4-methylcoumarin with known biological activities?
A3: Yes, several structural analogs of DMC, primarily other coumarin derivatives, have been investigated for their biological activities. For instance, research has explored the antifungal and antibacterial properties of various coumarins, including:
- Esculetin (6,7-dihydroxycoumarin): This compound, structurally similar to DMC, exhibited notable activity against both Gram-positive and Gram-negative bacteria. []
- Scoparone (6,7-dimethoxycoumarin): This analog demonstrated significant antifungal activity, particularly against Trichophyton mentagrophytes and Rhizoctonia solani. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


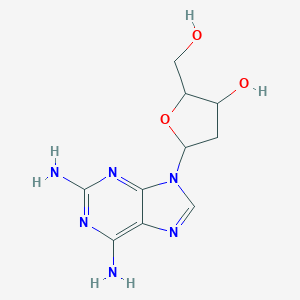
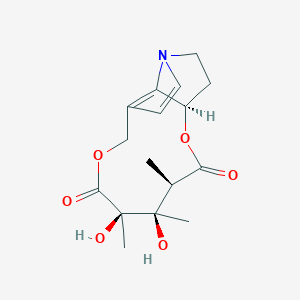


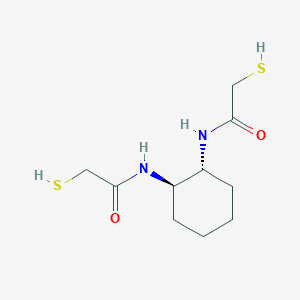

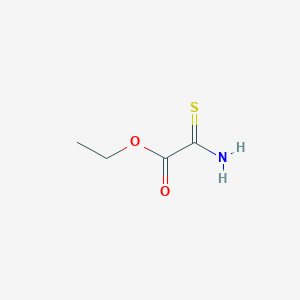


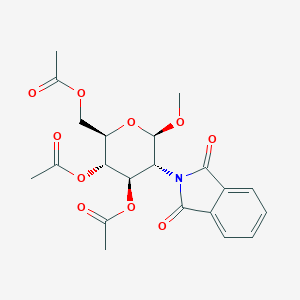
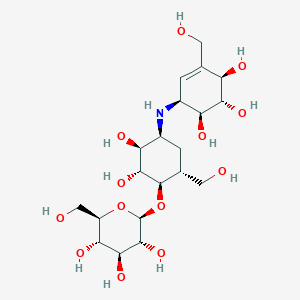
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)

